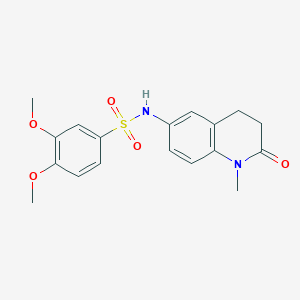

3,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

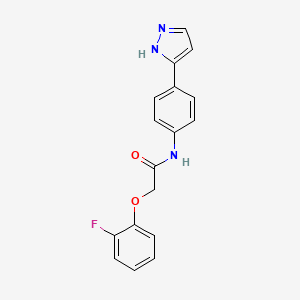

This compound is a derivative of 4-hydroxy-2-quinolones . It has been used in the study of the bromodomain containing proteins TRIM24 and BRPF1, which are involved in the epigenetic regulation of gene expression and have been implicated in human cancer .

Synthesis Analysis

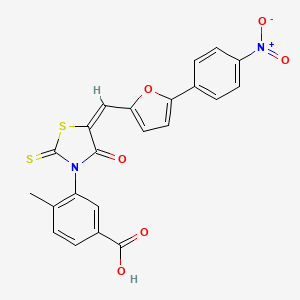

The synthesis of this compound and its derivatives involves complex chemical reactions. One of the key steps in the synthesis process is the Pomeranz–Fritsch cyclization step, which can be facilitated by a combination of silyl triflate and a sterically encumbered pyridine base .Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction . The structure reveals a unique binding mode, which has been instrumental in the design of potent and selective inhibitors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and require careful control of conditions. The reactions proceed under atmospheric conditions without drying of the solvent .Scientific Research Applications

- Additionally, it could contribute to better overall health and commercial value in livestock by reducing mortality during transportation and minimizing the occurrence of PSE (pale, soft, exudative) meat in slaughtered animals .

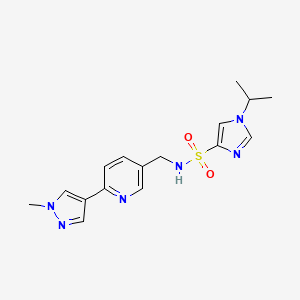

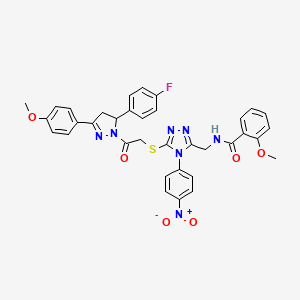

- The compound’s unique structure and potential interactions make it an interesting candidate for further exploration in drug development .

- These derivatives exhibit good selectivity between cancer cells and normal cells, suggesting potential as anticancer agents .

Antioxidant and Anti-Stress Effects

Biological and Pharmacological Activities

Selective Anticancer Properties

Anti-HIV-1 Activity

Synthetic Approaches and Heterocycle Synthesis

Mechanism of Action

Target of Action

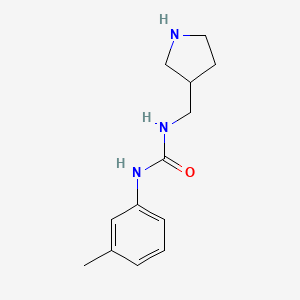

The primary targets of the compound are yet to be identified. The compound’s interaction with its targets is crucial for its function .

Mode of Action

The mode of action of the compound involves its interaction with its targets. This interaction results in changes that are essential for the compound’s function . .

Biochemical Pathways

The compound affects certain biochemical pathways The downstream effects of these pathways are significant and contribute to the overall function of the compound

Pharmacokinetics

The compound has excellent cellular potency (EC50 = 50 nM) and favorable pharmacokinetic properties (F = 29%), which impact its bioavailability . These properties are crucial for the compound’s function and efficacy.

Result of Action

The compound exhibits good selectivity between cancer cells and normal cells . This selectivity is a result of the compound’s action at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound . These factors can include temperature, pH, and the presence of other compounds or substances. Understanding these factors is important for optimizing the use and effectiveness of the compound.

Future Directions

properties

IUPAC Name |

3,4-dimethoxy-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O5S/c1-20-15-7-5-13(10-12(15)4-9-18(20)21)19-26(22,23)14-6-8-16(24-2)17(11-14)25-3/h5-8,10-11,19H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCMFJGNXWICGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethoxy-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(tert-Butoxycarbonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylic acid](/img/structure/B2743156.png)

![N-(3-methoxyphenyl)-2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2743161.png)

![N-(2,4-dimethoxyphenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2743170.png)

![Methyl 9-hydroxy-3-azabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride](/img/structure/B2743171.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,4-difluorophenyl)methanone](/img/structure/B2743173.png)

![2-[3-(2-Chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2743174.png)

![4-bromo-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2743175.png)